Welcome to the BenchChem Online Store!
molecular formula C8H6BrNO4 B1373098 4-Bromo-6-(methoxycarbonyl)picolinic acid CAS No. 293294-72-1

4-Bromo-6-(methoxycarbonyl)picolinic acid

Cat. No. B1373098
M. Wt: 260.04 g/mol
InChI Key: QCOHUYJZSNJBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07834018B2

Procedure details

To a mixture of 4.62 g of methyl hydrogen 4-bromopyridine-2,6-dicarboxylate, 2.97 ml of triethylamine, 25 ml of t-butanol and 70 ml of 1,4-dioxane was added 4.59 ml of diphenylphosphoryl azide at room temperature. The reaction mixture was heated under reflux for 3 hours and cooled to room temperature. Water was added thereto and the resulting mixture was extracted with ethyl acetate. The obtained ethyl acetate solution was washed with water and brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to give the title compound.
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
4.59 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6](C(O)=O)[N:5]=[C:4]([C:11]([O:13][CH3:14])=[O:12])[CH:3]=1.C([N:17]([CH2:20]C)CC)C.[C:22]([OH:26])([CH3:25])([CH3:24])[CH3:23].C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:34])C=CC=CC=1>O.O1CCOCC1>[Br:1][C:2]1[CH:7]=[C:6]([NH:17][C:20]([O:26][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:34])[N:5]=[C:4]([C:11]([O:13][CH3:14])=[O:12])[CH:3]=1

Inputs

Step One
Name
Quantity
4.62 g
Type
reactant
Smiles
BrC1=CC(=NC(=C1)C(=O)O)C(=O)OC
Name
Quantity
2.97 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
4.59 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The obtained ethyl acetate solution was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC(=C1)NC(=O)OC(C)(C)C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.